molecular formula C15H13NO5 B14397167 Methyl 4-nitro-3-(phenoxymethyl)benzoate CAS No. 88071-94-7

Methyl 4-nitro-3-(phenoxymethyl)benzoate

Cat. No.: B14397167
CAS No.: 88071-94-7
M. Wt: 287.27 g/mol
InChI Key: BBJPEQQNFNAAHW-UHFFFAOYSA-N
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Description

Methyl 4-nitro-3-(phenoxymethyl)benzoate is an organic compound belonging to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and a phenoxymethyl group (-OCH2C6H5) attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-nitro-3-(phenoxymethyl)benzoate typically involves the nitration of methyl 3-(phenoxymethyl)benzoate. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are carefully controlled to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-nitro-3-(phenoxymethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-nitro-3-(phenoxymethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of methyl 4-nitro-3-(phenoxymethyl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxymethyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .

Comparison with Similar Compounds

Uniqueness: Methyl 4-nitro-3-(phenoxymethyl)benzoate is unique due to the presence of both the nitro and phenoxymethyl groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

88071-94-7

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

methyl 4-nitro-3-(phenoxymethyl)benzoate

InChI

InChI=1S/C15H13NO5/c1-20-15(17)11-7-8-14(16(18)19)12(9-11)10-21-13-5-3-2-4-6-13/h2-9H,10H2,1H3

InChI Key

BBJPEQQNFNAAHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])COC2=CC=CC=C2

Origin of Product

United States

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